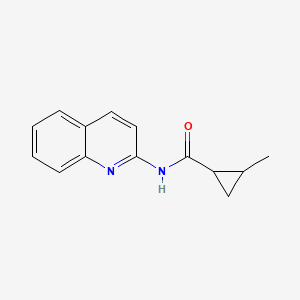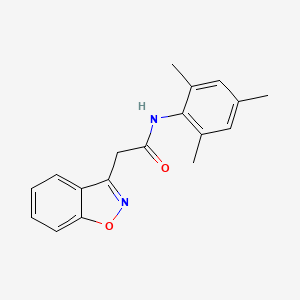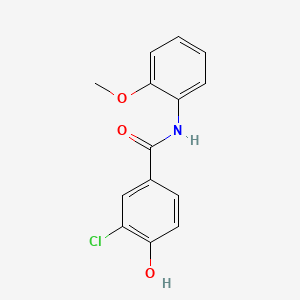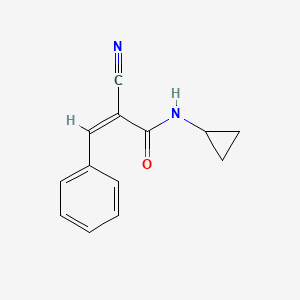![molecular formula C18H22N2O2 B7468217 2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one is a chemical compound with potential applications in scientific research. It is also known as DPI or rottlerin, and is a natural product derived from the plant Mallotus philippinensis. Its unique chemical structure and properties have led to extensive research on its potential uses in biological and medical fields.
作用機序
The mechanism of action of DPI is complex and involves several pathways. It has been shown to inhibit protein kinase C (PKC), an enzyme involved in cell signaling and regulation. This inhibition leads to downstream effects such as the modulation of ion channels, gene expression, and apoptosis. DPI has also been shown to inhibit mitochondrial respiration, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, DPI has been found to induce apoptosis, inhibit proliferation, and modulate cell cycle progression. In neurons, DPI has been shown to modulate ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and plasticity. In immune cells, DPI has been found to modulate cytokine production, inhibit T cell activation, and promote regulatory T cell differentiation.
実験室実験の利点と制限
One advantage of using DPI in lab experiments is its specificity for PKC inhibition, which allows for the selective modulation of downstream pathways. However, DPI has also been found to have off-target effects on other enzymes and pathways, which can complicate interpretation of results. Additionally, the use of DPI in vivo can be limited by its poor solubility and bioavailability.
将来の方向性
There are several potential future directions for research on DPI. One avenue is the development of more potent and selective PKC inhibitors based on the DPI scaffold. Another direction is the investigation of DPI's potential therapeutic applications in various diseases, such as cancer, neurological disorders, and autoimmune disorders. Additionally, further studies are needed to elucidate the complex mechanisms of action of DPI and its downstream effects on cellular pathways.
合成法
The synthesis of DPI involves several steps, including the isolation of the natural product from the plant, purification, and chemical modification. One commonly used method involves the use of a Grignard reagent to add a methyl group to the isoindolone ring, followed by oxidation to form the ketone group. This is then reacted with the piperidine derivative to form DPI.
科学的研究の応用
DPI has been studied extensively for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, and inhibiting tumor growth. In neuroscience, DPI has been found to modulate the activity of ion channels and neurotransmitter receptors, and has potential therapeutic applications in neurological disorders such as Parkinson's disease. In immunology, DPI has been shown to modulate immune responses, and has potential applications in the treatment of autoimmune disorders.
特性
IUPAC Name |
2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-13(2)10-19(9-12)17(21)11-20-14(3)15-6-4-5-7-16(15)18(20)22/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIZKGRFAGXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C(=C)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)






![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)
